2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of chlorine and two methyl groups attached to the quinoline ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid typically involves the chlorination of 5,7-dimethylquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 5,7-dimethylquinoline-3-carboxylic acid
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-5,7-dimethylquinoline-3-carboxylic acid or 2-thio-5,7-dimethylquinoline-3-carboxylic acid.
Oxidation: Formation of 2-chloro-5,7-dimethylquinoline-3-carboxaldehyde or this compound.
Reduction: Formation of 2-chloro-5,7-dimethylquinoline-3-methanol or 2-chloro-5,7-dimethylquinoline-3-carboxaldehyde.
Scientific Research Applications
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the chlorine atom and the carboxylic acid group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dimethylquinoline-3-carboxylic acid
- 2-Chloro-5,8-dimethylquinoline-3-carboxylic acid
- 2-Chloro-6-ethylquinoline-3-carboxylic acid
Uniqueness
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is unique due to the specific positioning of the chlorine and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and material science.
Biological Activity
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound has a molecular formula of C12H10ClNO2 and a molecular weight of approximately 219.67 g/mol. The presence of the chloro and carboxylic acid functional groups contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
---|---|---|---|
Antimicrobial | Various bacteria | Inhibition of DNA gyrase | |
Anticancer | MCF-7, HeLa cells | Induction of apoptosis |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, particularly targeting cysteine and lysine residues in enzymes.
- DNA Interaction : Molecular docking studies suggest that the compound can bind to DNA through halogen bonding, affecting gene expression and cellular processes .
- Cell Signaling Pathways : By inhibiting key enzymes involved in cell proliferation and apoptosis pathways, the compound can alter cellular signaling dynamics.
Study on Mycobacterium tuberculosis
A recent study investigated arylated quinoline carboxylic acids for their activity against Mycobacterium tuberculosis (Mtb). The results indicated that modifications at specific positions on the quinoline ring significantly influenced antimicrobial efficacy. The findings suggest that derivatives closely related to this compound may enhance activity against both replicating and non-replicating forms of Mtb .
Antioxidant Activity
Another aspect explored was the antioxidant capacity of quinoline derivatives. The DPPH radical scavenging assay demonstrated that certain modifications could enhance antioxidant activity significantly compared to standard antioxidants like ascorbic acid .
Table 2: Comparison of Antioxidant Activities
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-7(2)8-5-9(12(15)16)11(13)14-10(8)4-6/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESZWCCEPKFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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